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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 has emerged as a potent and selective inhibitor of TANK-binding kinase 1
(TBK1) and its homolog IkB kinase ¢ (IKKg), key regulators of innate immunity and
inflammatory signaling. This technical guide provides an in-depth overview of the target
specificity and selectivity of (Rac)-BAY-985, compiled from publicly available data. The
information presented herein is intended to support further research and drug development
efforts centered on this compound. It is important to note that the designation "(Rac)-" suggests
a racemic mixture, while "BAY-985" is used to refer to a specific, highly active enantiomer. This
guide will focus on the data available for the active enantiomer, BAY-985, where specified.

Core Target Profile of BAY-985

BAY-985 is an ATP-competitive inhibitor of TBK1 and IKKEe. Its high potency is demonstrated by
low nanomolar half-maximal inhibitory concentrations (IC50) in biochemical assays.

Table 1: Primary Target Inhibition by BAY-985
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Target IC50 (nM) Assay Conditions

Low ATP concentration[1][2][3]
TBK1 15-2

[4]
TBK1 30 High ATP concentration[5]
IKKe 2 Low ATP concentration

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target
effects can lead to unforeseen toxicities or polypharmacology. BAY-985 has been profiled
against various kinase panels to determine its selectivity.

Table 2: Off-Target Kinase Inhibition by BAY-985

Off-Target Kinase IC50 / Kd (nM) Assay TypelSource
IC50 (Bayer internal kinase
FLT3 123
panel)
RSK4 276 IC50
DRAK1 (STK17A) 311 IC50
DRAK1 (STK17A) 74 Kd (DiscoverX)
DRAK1 (STK17A) 310 IC50 (Eurofins kinase panel)
ULK1 7930 IC50
IC50 (Bayer internal kinase
MAP2K5 847
panel)
MAP3K19 9.6 Kd (DiscoverX)
SYK 31% inhibition @ 100nM DiscoverX
Cellular Activity
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The inhibitory activity of BAY-985 has been confirmed in cellular assays, demonstrating its
ability to engage its target and modulate downstream signaling pathways in a cellular context.

Table 3: Cellular Activity of BAY-985

Cellular Assay Cell Line IC50 (nM)
pIRF3 Inhibition MDA-MB-231 74
S SK-MEL-2 (NRAS and TP53
Anti-proliferation 900
mutated)
Anti-proliferation ACHN (CDKN2A mutated) 7260

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific
findings. The following sections outline the methodologies used to characterize the activity of
BAY-985, based on available information.

TR-FRET-Based Kinase Activity Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common
method for measuring kinase activity in a high-throughput format.

Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase.
The assay utilizes a europium-labeled anti-phospho-substrate antibody (donor) and a
fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase,
the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur.
Inhibition of the kinase results in a decrease in the FRET signal.

General Protocol:
» Reagents:
o Recombinant human TBK1 or IKKe enzyme.

o Biotinylated peptide substrate.
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o ATP.

o

(Rac)-BAY-985 or BAY-985 dilutions.

[¢]

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and
streptavidin-conjugated acceptor fluorophore).

[¢]

Assay buffer.

e Procedure:
1. Add the kinase and inhibitor (BAY-985) to the wells of a microplate and incubate.
2. Initiate the kinase reaction by adding the substrate peptide and ATP.
3. Incubate to allow for substrate phosphorylation.
4. Stop the reaction and add the TR-FRET detection reagents.
5. Incubate to allow for antibody binding to the phosphorylated substrate.
6. Measure the TR-FRET signal on a compatible plate reader.

7. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor
concentration.

Cellular Phospho-IRF3 (pIRF3) Mechanistic Assay

This assay quantifies the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a direct
downstream substrate of TBK1 and IKKEe.

Principle: In response to stimuli that activate the TBK1/IKKe pathway, IRF3 is phosphorylated at
specific serine residues. This phosphorylation event is a key step in the activation of the type |
interferon response. The inhibition of TBK1/IKKe by BAY-985 is expected to reduce the levels of
phosphorylated IRF3.

General Protocol:

e Cell Culture: Culture a suitable cell line (e.g., MDA-MB-231) in appropriate media.
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e Treatment:
1. Seed cells in a multi-well plate.
2. Treat the cells with various concentrations of BAY-985.

3. Stimulate the cells with an agent known to activate the TBK1/IKKe pathway (e.g., poly(l:C)
or other innate immune stimuli).

o Cell Lysis: Lyse the cells to release cellular proteins.
e Detection:

1. Quantify the amount of phosphorylated IRF3 (at Ser386 or Ser396) in the cell lysates
using a sensitive detection method such as:

» ELISA/HTRF: Use a sandwich immunoassay with antibodies specific for total IRF3 and
phospho-IRF3.

» Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe
with antibodies against phospho-IRF3 and total IRF3.

o Data Analysis: Normalize the phospho-IRF3 signal to the total IRF3 signal and determine the
IC50 of BAY-985 for the inhibition of IRF3 phosphorylation.

Signaling Pathways and Visualizations
TBK1/IKKe Signaling Pathway

TBK1 and IKKe are central kinases in the signaling cascade that leads to the activation of the
transcription factor IRF3 and the subsequent production of type | interferons. This pathway is
crucial for the innate immune response to viral and bacterial infections.
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Caption: TBK1/IKKe signaling pathway and the point of inhibition by (Rac)-BAY-985.

Experimental Workflow: TR-FRET Kinase Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor
using a TR-FRET based kinase assay.
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Caption: Workflow for a TR-FRET based kinase inhibition assay.
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Conclusion

(Rac)-BAY-985 is a potent and selective dual inhibitor of TBK1 and IKKe. The available data
demonstrates its high affinity for its primary targets and a favorable selectivity profile against a
range of other kinases. Its demonstrated cellular activity in inhibiting the phosphorylation of
IRF3 confirms its mechanism of action in a physiological context. This technical guide provides
a comprehensive summary of the currently available information on (Rac)-BAY-985, offering a
valuable resource for researchers in the fields of immunology, oncology, and drug discovery.
Further investigation into the distinct activities of the individual enantiomers and in vivo studies
will continue to delineate the full therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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